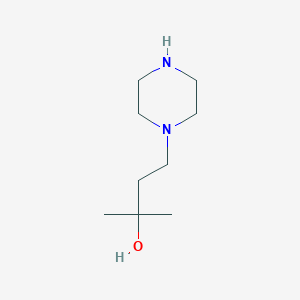
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(4-(trifluoromethyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTMP and is a member of the piperidine family. CTMP is a white crystalline powder that is soluble in water and organic solvents. The purpose of
Mécanisme D'action
The mechanism of action of CTMP is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in increased focus and attention. CTMP has also been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
CTMP has a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. CTMP has also been shown to have an impact on glucose metabolism, leading to an increase in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
CTMP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action, making it useful for investigating the effects of dopamine on the central nervous system. However, CTMP also has some limitations. It can be difficult to work with due to its high potency, and it is not widely available, making it expensive to use in large-scale experiments.
Orientations Futures
There are several future directions for research on CTMP. One area of interest is its potential use as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate the long-term effects of CTMP use, as well as its potential for abuse. Additionally, research into the synthesis and purification of CTMP may lead to the development of more efficient and cost-effective methods. Finally, investigations into the impact of CTMP on other neurotransmitters may provide insight into its potential use in treating a wider range of conditions.
Méthodes De Synthèse
The synthesis of CTMP involves a multi-step process that includes the reaction of cyclobutanone with 4-(trifluoromethyl)piperidine in the presence of a reducing agent. The reaction mixture is then purified using column chromatography to obtain the final product. The synthesis of CTMP is a complex process that requires skill and expertise in organic chemistry.
Applications De Recherche Scientifique
CTMP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of neuroscience. CTMP has been shown to have a significant impact on the central nervous system, particularly in the regulation of dopamine levels. This has led to investigations into its potential use as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c12-11(13,14)9-4-6-15(7-5-9)10(16)8-2-1-3-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALBXMMXCVCXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)




![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)
![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)
![12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940417.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)

![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)
